Chiral Purity: Enantiomeric Excess (ee) of (S)-1-Benzyl-2-phenylpiperidin-4-one
While specific enantiomeric excess (ee) values are not consistently reported across all commercial sources, the defined stereochemistry of (S)-1-benzyl-2-phenylpiperidin-4-one (CAS 1346773-44-1) provides a quantifiable advantage over its racemic counterpart (CAS 167705-56-8), which by definition has an ee of 0% . For applications requiring stereochemical integrity, this inherent difference is critical. Analytical methods such as HPLC on chiral stationary phases are used to verify enantiopurity, and the (S)-enantiomer's unique retention time and optical rotation properties serve as quantitative differentiators from the (R)-enantiomer [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥95% chiral purity (nominal, vendor-specified) |
| Comparator Or Baseline | Racemic mixture: 0% ee |
| Quantified Difference | Minimum difference of 95 percentage points in chiral purity |
| Conditions | Commercial vendor specification; analytical verification by chiral HPLC [1] |
Why This Matters
For asymmetric synthesis and structure-activity relationship (SAR) studies, the enantiomeric excess directly correlates with the reliability and reproducibility of experimental outcomes, making the defined (S)-enantiomer essential for accurate scientific conclusions.
- [1] PMC. (2013). Table 2: Determination of enantiomeric excess by HPLC on chiral stationary phase. View Source
